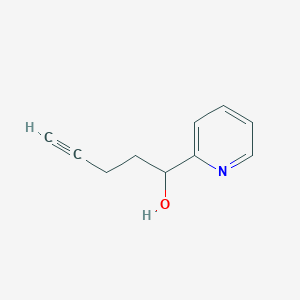
1-Pyridin-2-ylpent-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Pyridin-2-ylpent-4-yn-1-ol” is a chemical compound with the molecular formula C10H11NO . It’s a versatile compound used in scientific research. Its unique structure allows for diverse applications.
Molecular Structure Analysis
The molecular structure of “1-Pyridin-2-ylpent-4-yn-1-ol” involves a pyridine ring attached to a pent-4-yn-1-ol group . The exact structure can be determined using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Pyridinols, like “1-Pyridin-2-ylpent-4-yn-1-ol”, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyridin-2-ylpent-4-yn-1-ol” include a predicted boiling point of 305.0±32.0 °C and a predicted density of 1.096±0.06 g/cm3 . The compound’s pKa is predicted to be 13.12±0.20 .Applications De Recherche Scientifique
Organocatalysis
Organocatalysts are vital for asymmetric synthesis, offering eco-friendly alternatives to metal-based catalysts. Derivatives similar to "1-Pyridin-2-ylpent-4-yn-1-ol" have been explored for their organocatalytic properties, particularly in asymmetric Michael addition reactions, showcasing their potential in catalyzing reactions with good to high yield and excellent enantioselectivities. The study of 1-(2-((3-hydroxynaphthalen-2-ylamino)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, a derivative, through 1D and 2D NMR experiments aids in understanding the catalytic mechanism and provides a reference for similar chemicals (Cui Yan-fang, 2008).
Coordination Chemistry and Luminescent Materials
Pyridine derivatives serve as versatile ligands in coordination chemistry, forming complexes with luminescent properties. Such complexes find applications in biological sensing and exhibit unusual thermal and photochemical spin-state transitions. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively reviewed, highlighting their potential in creating luminescent lanthanide compounds for biological applications and iron complexes with unique properties (M. Halcrow, 2005).
Sensing and Detection
Pyridine derivatives have been developed as dual chemo-sensors for the selective detection of metal ions in water. For instance, 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH) is a dual chemo-sensor for Al3+ and Zn2+, using 'turn-on' luminescence for trace amount detection through complex formation. This demonstrates the compound's utility in environmental monitoring and real water sample analysis (Naren Mudi et al., 2021).
Pyridinium Salts in Bioactive Pharmaceuticals
Pyridinium salts, structurally similar to "1-Pyridin-2-ylpent-4-yn-1-ol," play a significant role in bioactive pharmaceuticals. Their synthesis, reactivity, and applications cover a broad spectrum, including their use as ionic liquids, ylides, and inhibitors with antimicrobial, anticancer, and other biological activities. These salts are also pivotal in materials science and gene delivery, showcasing the chemical versatility and applicability of pyridine derivatives in both biological and material sciences (S. Sowmiah et al., 2018).
Propriétés
IUPAC Name |
1-pyridin-2-ylpent-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h1,4-6,8,10,12H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOFLRLZOZFETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylpent-4-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

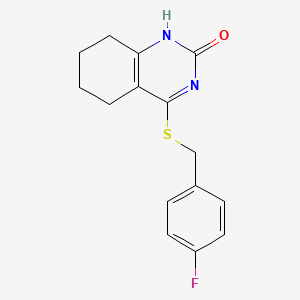

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)


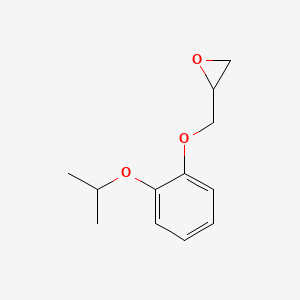
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)
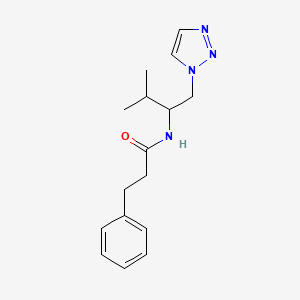
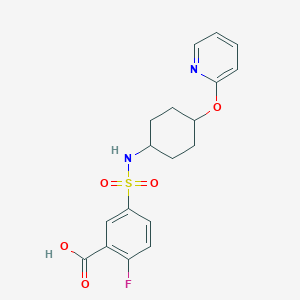
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea](/img/structure/B2833653.png)
![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)
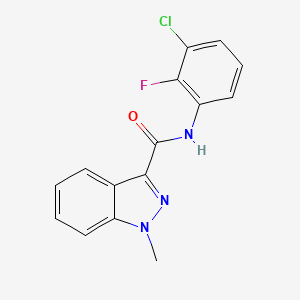
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2833664.png)